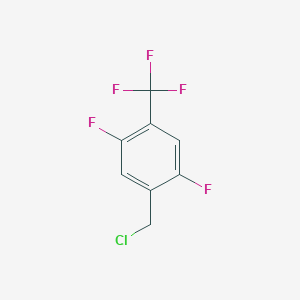
1-(Chloromethyl)-2,5-difluoro-4-(trifluoromethyl)benzene
説明
The compound “1-(Chloromethyl)-4-(trifluoromethoxy)benzene” is an organic compound with the empirical formula C8H6ClF3O . It’s a derivative of benzene, where one hydrogen atom is replaced by a chloromethyl group and another hydrogen atom is replaced by a trifluoromethoxy group .
Synthesis Analysis
While the specific synthesis process for “1-(Chloromethyl)-2,5-difluoro-4-(trifluoromethyl)benzene” is not available, similar compounds such as “(Trifluoromethoxy)benzene” can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis .Molecular Structure Analysis
The molecular structure of a similar compound, “1-(Chloromethyl)-4-(trifluoromethoxy)benzene”, has been studied . The structure of the compound can be represented by the SMILES stringClCC1=CC=C(OC(F)(F)F)C=C1 . Chemical Reactions Analysis
Aryl halides, such as chlorobenzene, can undergo nucleophilic substitution reactions . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “1-(Chloromethyl)-4-(trifluoromethoxy)benzene”, include a molecular weight of 210.58 and an empirical formula of C8H6ClF3O .科学的研究の応用
Synthetic Methodologies and Intermediate Applications
Scalable Synthesis for Drug Precursors An efficient scale-up process for preparing APD334 precursor, employing a compound structurally similar to 1-(Chloromethyl)-2,5-difluoro-4-(trifluoromethyl)benzene, was developed using iron(III) chloride-catalyzed aryl-alkyl cross-coupling and direct regioselective chloromethylation. This methodology highlights the compound's role in synthesizing drug precursors at a pilot-plant scale with high purity (Sengupta et al., 2015).
Electrophilic Fluorination The compound is utilized in electrophilic fluorination reactions as a catalyst or mediator. Selectfluor F-TEDA-BF4, a related compound, showcases the versatility of such fluorinated molecules in initiating various functionalizations of organic compounds, including iodination, bromination, and nitration, indicating the broader applicability of 1-(Chloromethyl)-2,5-difluoro-4-(trifluoromethyl)benzene in similar contexts (Stavber & Zupan, 2005).
Regioselective Synthesis The molecule serves as a building block in regioselective synthesis, such as in the creation of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles, demonstrating its utility in constructing complex molecules with high regioselectivity and confirming its significance in synthetic organic chemistry (Hu et al., 2008).
Material Science and Polymer Research
Fluorine-Containing Polymers Research into novel fluorine-containing polymers utilized a similar compound for synthesizing polyetherimide with distinct properties. This application underlines the compound's relevance in developing materials with specific characteristics such as high thermal stability and resistance to solvents (Yu Xin-hai, 2010).
Electrochemical Applications The electrochemical fluorination of trifluoromethyl-substituted benzenes, including those structurally related to the compound , leads to perfluorocyclohexane derivatives. This process demonstrates the potential of such compounds in electrochemical applications, yielding valuable fluorinated cyclohexane derivatives with various applications in material science and chemical synthesis (Yonekura et al., 1976).
Safety and Hazards
作用機序
Target of Action
It’s known that reactions at the benzylic position are very important for synthesis problems . The benzylic position is the carbon atom on the alkyl group attached to the benzene ring .
Mode of Action
The compound’s mode of action involves free radical bromination, nucleophilic substitution, and oxidation . In the initiating step of a free radical reaction, a hydrogen atom is removed from the benzylic position, forming a resonance-stabilized radical . This radical can then undergo further reactions .
Biochemical Pathways
The compound’s reactivity at the benzylic position suggests it could potentially influence a variety of biochemical pathways involving aromatic compounds .
Result of Action
The compound’s reactivity at the benzylic position suggests it could potentially influence a variety of molecular and cellular processes .
Action Environment
Factors such as temperature, ph, and the presence of other chemicals could potentially influence the compound’s reactivity and stability .
特性
IUPAC Name |
1-(chloromethyl)-2,5-difluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF5/c9-3-4-1-7(11)5(2-6(4)10)8(12,13)14/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQSHVIPDFBCDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(F)(F)F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-2,5-difluoro-4-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



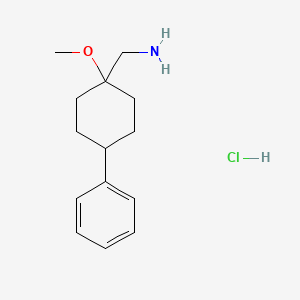

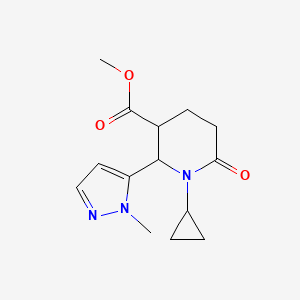


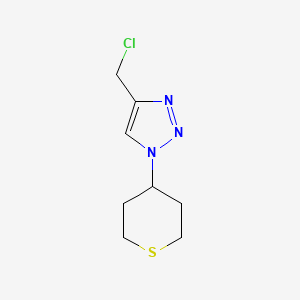
![[2-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B1435413.png)
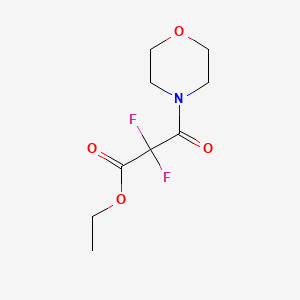
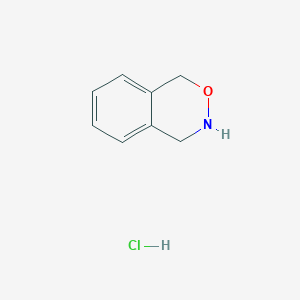
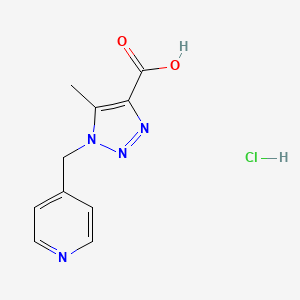
![2,2-difluoro-2-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}ethan-1-amine](/img/structure/B1435419.png)
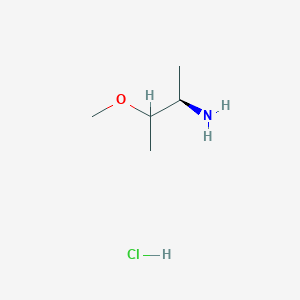
![4-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B1435422.png)
